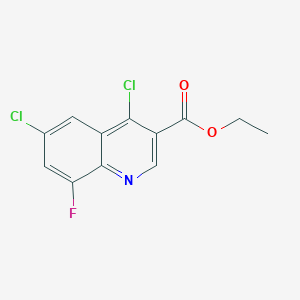

Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related quinolinecarboxylates involves several key steps, starting from basic aromatic compounds or anilines, which undergo reactions such as cyclization, ethylation, and hydrolysis. For example, Stefancich et al. (1985) described the synthesis of a fluorinated quinolinecarboxylate, highlighting the role of cyclization and ethylation in producing compounds with high broad-spectrum antibacterial activities (Stefancich, G., Artico, M., Corelli, F., Massa, S., Panico, S., & Simonetti, N., 1985). This methodological approach underscores the complex synthesis routes that can lead to the formation of such specialized quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinolinecarboxylates is characterized by the presence of the quinoline skeleton, which is often modified with various substituents to alter its chemical behavior and properties. X-ray crystallography and spectroscopic methods (IR, MS, NMR) play a crucial role in elucidating these structures, providing insights into the spatial arrangement of atoms and the electronic characteristics of the molecule. For instance, Abu-Sheaib et al. (2008) discussed the synthesis and X-ray structure of indolo and pyrido quinoxaline-3-carboxylates, which are structurally related to ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate, showcasing the importance of structural analysis in understanding these compounds (Abu-Sheaib, E. S., Zahra, J. A., El-Abadelah, M., & Boese, R., 2008).

Chemical Reactions and Properties

Quinolinecarboxylates undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation, which are essential for modifying their chemical structure and properties. These reactions enable the synthesis of a wide range of derivatives with potential biological activities. For example, Zahra et al. (2007) described the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido quinoxaline-8-carboxylates, highlighting the versatility of quinolinecarboxylates in chemical synthesis and the potential for generating diverse molecular entities (Zahra, J. A., Khanfar, M., El-Abadelah, M., Thaher, B. A., El-Abadla, N., & Voelter, W., 2007).

Scientific Research Applications

Key Synthesis Methods

Synthesis via Sulphurous Oxychloride : Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key precursor to quinolone antibacterial agents, is synthesized using sulphurous oxychloride. The process involves treating 2,6-dichloro-5-fluoro-nicotine acid with sulphurous oxychloride, followed by reaction with carbanion and p-Toluenesulfonic acid (Zhu Qiu-feng, 2005).

Tandem Addition-Elimination-SNAr Reaction : This synthesis method for ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, crucial in several drug compounds, starts from ethyl 2-(2-fluorobenzoyl)acetate. The process involves a 97% yield of the 2-dimethylaminomethylene derivative, followed by reaction with primary amines (R. Bunce, Eric J. Lee, Matthew T. Grant, 2011).

Antibacterial Activities

Synthesis and Antibacterial Activities : The synthesis of 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives revealed significant in vitro antibacterial activities (T. Xin, J. Ding, X. P. Zhang, 1993).

High Broad-Spectrum Antibacterial Agent : A novel derivative synthesized, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxy lic acid, demonstrated superior antibacterial activities against both gram-positive and gram-negative bacteria compared to other compounds like nalidixic acid (G. Stefancich, M. Artico, F. Corelli, S. Massa, S. Panico, N. Simonetti, 1985).

Synthesis and Chemotherapeutic Activity : Novel 3-quinolinecarboxylic acid derivatives showed potential as chemotherapeutic agents with antibacterial abilities towards different micro-organisms (J. Frigola, A. Colombo, J. Mas, J. Pares, 1987).

Synthesis of Antibacterial Agent : A study on the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, a potent antibacterial agent, highlights the potential of this compound in medical applications (Y. Nagatsu, T. Irikura, 1981).

Other Applications

Application in Liquid Crystal Displays : The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes showed potential for application in liquid crystal displays due to their excellent orientation parameters (V. Bojinov, I. Grabchev, 2003).

Herbicide Synthesis : Ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, demonstrates the potential of quinoline derivatives in agricultural applications (K. Makino, H. Yoshioka, 1987).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling the compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264b) .

properties

IUPAC Name |

ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHGFLKIZVBJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)

![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)

![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)